

# Spectral data for Nonanoic acid (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nonanoic acid*

Cat. No.: *B095266*

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## Spectral Analysis of Nonanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for nonanoic acid, a nine-carbon saturated fatty acid. The document details the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For nonanoic acid, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural elucidation.

## Data Presentation

Table 1:  $^1\text{H}$  NMR Spectral Data for Nonanoic Acid

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11.5-12.0	Singlet (broad)	1H	-COOH
2.35	Triplet	2H	$\alpha$ -CH <sub>2</sub>
1.63	Quintet	2H	$\beta$ -CH <sub>2</sub>
1.28	Multiplet	10H	-(CH <sub>2</sub> ) <sub>5</sub> -
0.88	Triplet	3H	-CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectral Data for Nonanoic Acid

Chemical Shift ( $\delta$ ) ppm	Assignment
~180	-COOH
~34	$\alpha$ -CH <sub>2</sub>
~32	$\gamma$ -CH <sub>2</sub>
~29	-(CH <sub>2</sub> ) <sub>4</sub> -
~25	$\beta$ -CH <sub>2</sub>
~23	$\omega$ -1 CH <sub>2</sub>
~14	-CH <sub>3</sub>

## Experimental Protocol

### Instrumentation:

- A 500 MHz NMR spectrometer.

### Sample Preparation:

- Dissolve approximately 10-20 mg of nonanoic acid in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Solvent: CDCl<sub>3</sub>.[\[1\]](#)
- Temperature: 298 K.[\[1\]](#)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Spectral Width: 0-15 ppm.
- Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.

#### <sup>13</sup>C NMR Acquisition:

- Pulse Sequence: A standard proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30').
- Solvent: CDCl<sub>3</sub>.[\[1\]](#)
- Temperature: 298 K.[\[1\]](#)
- Reference: CDCl<sub>3</sub> at 77.16 ppm.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Data Presentation

Table 3: IR Spectral Data for Nonanoic Acid

Wavenumber (cm <sup>-1</sup> )	Description	Functional Group
2500-3300	Broad	O-H stretch (in a hydrogen-bonded dimer)
~2925, ~2855	Strong, sharp	C-H stretch (aliphatic)
~1710	Strong, sharp	C=O stretch (carbonyl of a carboxylic acid dimer)
~1465	Medium	C-H bend (methylene)
~1285	Medium	C-O stretch
~940	Broad	O-H bend (out-of-plane)

## Experimental Protocol

### Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

### Sample Preparation:

- As nonanoic acid is a liquid at room temperature, a neat sample can be used directly.

### ATR-FTIR Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of nonanoic acid onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Acquire the sample spectrum.

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.
- After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

## Data Presentation

Table 4: Mass Spectrometry Data for Nonanoic Acid

m/z	Relative Intensity (%)	Assignment
158	~5	$[\text{M}]^+$ (Molecular ion)
115	~25	$[\text{M} - \text{C}_2\text{H}_5\text{O}]^+$
87	~15	$[\text{M} - \text{C}_5\text{H}_{11}]^+$
73	~30	$[\text{C}_4\text{H}_9\text{O}]^+$
60	100	$[\text{C}_2\text{H}_4\text{O}_2]^+$ (McLafferty rearrangement)
43	~25	$[\text{C}_3\text{H}_7]^+$

## Experimental Protocol

### Instrumentation:

- A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

**Sample Preparation:**

- Prepare a dilute solution of nonanoic acid in a volatile organic solvent such as dichloromethane or hexane.

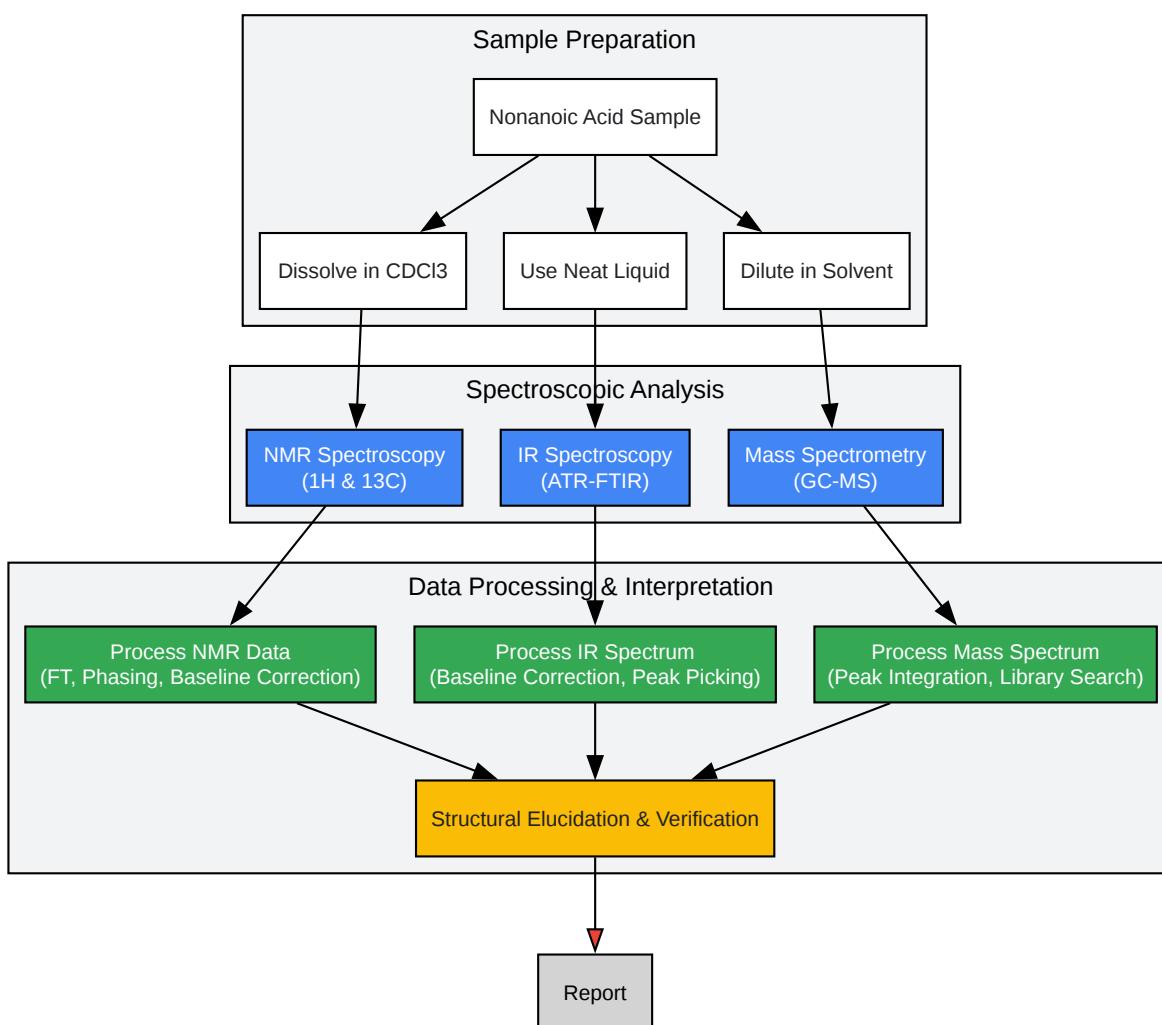
**GC-MS Acquisition:**

- Injection Volume: 1  $\mu$ L.
- Injector Temperature: 250 °C.
- GC Column: A non-polar column (e.g., DB-5ms).
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: 40-400 amu.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

## Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like nonanoic acid.

## Spectral Analysis Workflow for Nonanoic Acid

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Caption: Workflow for the spectral analysis of nonanoic acid.

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## References

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- To cite this document: BenchChem. [Spectral data for Neoronanoic acid (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095266#spectral-data-for-neoronanoic-acid-nmr-ir-mass-spec>

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